molecular formula C17H24N2O3 B11550122 5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 86029-52-9

5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B11550122
CAS No.: 86029-52-9
M. Wt: 304.4 g/mol
InChI Key: YOQXFIJVEOBJTJ-UHFFFAOYSA-N
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Description

5-[4-(heptyloxy)phenyl]-5-methyl-1H-imidazole-2,4(3H,5H)-dione: is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(heptyloxy)phenyl]-5-methyl-1H-imidazole-2,4(3H,5H)-dione typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines

    Introduction of the Heptyloxyphenyl Group: The heptyloxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a heptyloxyphenyl halide with an imidazole derivative.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to dihydroimidazole derivatives.

    Substitution: The heptyloxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the heptyloxyphenyl group.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.

Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(heptyloxy)phenyl]-5-methyl-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxyphenyl group enhances its binding affinity to hydrophobic pockets within the target molecules, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1H-imidazole-2,4(3H,5H)-dione: Lacks the heptyloxy and methyl groups, resulting in different chemical properties and biological activities.

    5-(4-methoxyphenyl)-1H-imidazole-2,4(3H,5H)-dione: Contains a methoxy group instead of a heptyloxy group, leading to variations in hydrophobicity and reactivity.

    5-(4-chlorophenyl)-1H-imidazole-2,4(3H,5H)-dione: The presence of a chlorine atom affects its electronic properties and reactivity.

Uniqueness: : The presence of the heptyloxy group in 5-[4-(heptyloxy)phenyl]-5-methyl-1H-imidazole-2,4(3H,5H)-dione imparts unique hydrophobic characteristics, enhancing its interaction with hydrophobic targets. The methyl group further influences its steric and electronic properties, making it distinct from other imidazole derivatives.

Properties

CAS No.

86029-52-9

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

5-(4-heptoxyphenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C17H24N2O3/c1-3-4-5-6-7-12-22-14-10-8-13(9-11-14)17(2)15(20)18-16(21)19-17/h8-11H,3-7,12H2,1-2H3,(H2,18,19,20,21)

InChI Key

YOQXFIJVEOBJTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C

solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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